molecular formula C22H28ClN3O3S B305833 N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide

Cat. No. B305833
M. Wt: 450 g/mol
InChI Key: KEVSKZOWEOFKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide, also known as TCS 1102, is a novel sulfonamide-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide 1102 exerts its therapeutic effects by targeting specific enzymes and pathways involved in various diseases. In cancer, N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide 1102 inhibits the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells and promotes the survival and growth of cancer cells under hypoxic conditions. In inflammation, N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide 1102 inhibits the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the production of pro-inflammatory cytokines and chemokines. In neurological disorders, N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide 1102 modulates the activity of the cholinergic system, which is involved in cognitive function and memory.
Biochemical and Physiological Effects:
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide 1102 has been shown to have various biochemical and physiological effects in different diseases. In cancer, N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide 1102 inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces tumor angiogenesis. In inflammation, N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide 1102 reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the recruitment of immune cells to the site of inflammation. In neurological disorders, N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide 1102 improves cognitive function, reduces neuroinflammation, and enhances the activity of the cholinergic system.

Advantages and Limitations for Lab Experiments

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide 1102 has several advantages for lab experiments, including its high purity, stability, and specificity. It can be easily synthesized using standard chemical techniques and can be used in various in vitro and in vivo assays. However, one of the limitations of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide 1102 is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for the research and development of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide 1102. One area of interest is the optimization of its chemical structure to enhance its efficacy and specificity in different diseases. Another area of focus is the development of novel drug delivery systems for N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide 1102, which can improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide 1102 in different diseases, which can help identify new targets for drug development.

Synthesis Methods

The synthesis of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide 1102 involves the reaction of N-(2-aminoethyl)-N,2,4,6-tetramethylbenzenesulfonamide with 3-chlorophenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using standard chromatography techniques to obtain N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide 1102 in high purity.

Scientific Research Applications

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide 1102 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide 1102 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways involved in cancer progression. Inflammation is another area where N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide 1102 has shown promising results, as it can reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide 1102 has been shown to improve cognitive function and reduce neuroinflammation.

properties

Product Name

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide

Molecular Formula

C22H28ClN3O3S

Molecular Weight

450 g/mol

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide

InChI

InChI=1S/C22H28ClN3O3S/c1-16-12-17(2)22(18(3)13-16)30(28,29)24(4)15-21(27)26-10-8-25(9-11-26)20-7-5-6-19(23)14-20/h5-7,12-14H,8-11,15H2,1-4H3

InChI Key

KEVSKZOWEOFKFO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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